2-(5-amino-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFRHKUNZLFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695218 | |
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-64-5 | |
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target molecule consists of a pyrazole ring substituted at position 3 with a phenol group and at position 5 with an amino group. The planar pyrazole ring enables π-π stacking, while the phenol and amino groups introduce hydrogen-bonding capabilities (hydrogen bond donor count: 3). These features necessitate controlled reaction conditions to prevent undesired side reactions, such as oxidation of the phenol or premature deprotection of the amine.
Regiochemical Challenges
Synthetic Pathways
Cyclocondensation of β-Keto Phenols with Hydrazines
The most widely applicable method involves the reaction of a β-keto phenol derivative with a hydrazine source. For example, 2-hydroxypropiophenone may react with hydrazine hydrate under acidic conditions to form the pyrazole core.
Representative Procedure
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Reactant Preparation : Dissolve 2-hydroxypropiophenone (1.0 equiv) in ethanol.
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Hydrazine Addition : Add hydrazine hydrate (1.2 equiv) dropwise at 0–5°C.
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Cyclization : Reflux at 80°C for 6–8 hours under nitrogen.
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Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Observations
Nitration-Reduction Strategy
Introducing the amino group post-cyclization avoids compatibility issues with sensitive functional groups.
Stepwise Protocol
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Pyrazole Formation : Synthesize 3-(2-hydroxyphenyl)-1H-pyrazole via cyclocondensation.
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Nitration : Treat with fuming HNO₃/H₂SO₄ at −10°C to nitrate the pyrazole ring.
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Reduction : Catalytically hydrogenate the nitro group using Pd/C in ethanol at 50 psi H₂.
Challenges
-
Nitration regioselectivity: The electron-rich phenol group directs nitration to the para position relative to the hydroxyl, necessitating careful monitoring.
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Reduction conditions must preserve the phenol moiety, requiring neutral pH and low temperatures.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A 2015 study on analogous pyrazoles demonstrated 85% yield in 15 minutes using 300 W irradiation.
Optimized Conditions
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Solvent : DMF (high microwave absorbance).
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Temperature : 120°C.
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Catalyst : p-TsOH (10 mol%).
Solid-Phase Synthesis
Immobilized hydrazines on Wang resin enable iterative coupling-deprotection cycles, minimizing purification steps. This method, though less common for small-scale synthesis, offers scalability for industrial applications.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production
Vendor Practices
Suppliers like Chongqing Kemai Material Technology Co. utilize continuous-flow reactors to enhance throughput. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 90°C |
| Pressure | 2 atm |
| Annual Output | 500 kg |
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(5-amino-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. For example, it may inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol
- Structure: Features a nitrophenoxy group and phenyl substituents.
- Key Differences: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyrazole ring compared to the amino group in the target compound. This alters reactivity in electrophilic substitutions and redox reactions.
- Properties: Intramolecular O—H⋯N hydrogen bonding stabilizes a near-planar conformation between the phenol and pyrazole rings, enhancing thermal stability . However, the nitro group increases polar surface area (PSA ~140 Ų), likely reducing oral bioavailability due to poor membrane permeability .
- Applications : Used in high-stability polymers and as a synthetic intermediate for bioactive molecules .
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Structure: Contains cyclopropyl, nitro, and ethanol substituents.
- The nitro group and ethanol moiety increase PSA (~120 Ų), further reducing bioavailability .
- Properties: The ethanol group improves solubility in aqueous media but may introduce metabolic instability (e.g., oxidation to carboxylic acid).
5-Bromo-2-(1H-pyrazol-3-yl)phenol
- Structure : Substituted with bromine at the 5-position of the benzene ring.
- Key Differences : Bromine’s electronegativity and larger atomic radius increase molecular weight (239.07 g/mol) and lipophilicity (clogP ~2.5), enhancing membrane permeability but reducing aqueous solubility.
- Applications : Useful in halogen-bonding interactions in crystal engineering .
Hydrogen-Bonding Capacity
- Target Compound: The amino and hydroxyl groups act as hydrogen bond donors/acceptors (PSA ~100 Ų), favoring interactions with biological targets like enzymes. This balance of PSA and rotatable bonds (n = 3) aligns with Veber’s rules for bioavailability .
- Comparison: Nitro-containing analogs (e.g., 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) have higher PSA (~140 Ų), correlating with lower permeability . Ethanol-substituted derivatives (e.g., 2-(5-amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol) may exhibit faster clearance due to phase II metabolism .
Thermal and Chemical Stability
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(5-amino-1H-pyrazol-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Chemical Structure
The compound is characterized by the presence of a pyrazole ring substituted with an amino group and a phenolic moiety. This unique structure contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- H460 (lung cancer)
- A549 (lung adenocarcinoma)
- HT-29 (colorectal cancer)
In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .
Case Study: Anticancer Mechanism
A study published in Nature indicated that derivatives of pyrazole compounds exhibit significant anticancer activities by inhibiting cell proliferation and inducing cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Bacillus subtilis | 20 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
In Vivo Study
In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Neuropharmacological Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thus potentially alleviating symptoms of depression and anxiety.
Mechanistic Insights
Molecular docking studies revealed that the compound interacts with key residues in the MAO-A binding site, suggesting its potential as an antidepressant .
Q & A
Basic Research Question
- X-ray crystallography : Monoclinic space group with cell parameters provides precise structural data . Hydrogen bonding and coplanarity between pyrazole and phenol rings can be resolved using SHELXL refinement .
- NMR/IR spectroscopy : Assign signals for hydroxyl (), amino (), and aromatic protons to confirm functional groups.
- Mass spectrometry : Validate molecular weight (e.g., for nitro derivatives) .
How do structural modifications (e.g., nitro or chloro substituents) influence the biological activity of this compound derivatives?
Advanced Research Question
- Biological activity : Pyrazole derivatives exhibit COX-2 inhibition (e.g., celecoxib analogs) and adenosine receptor antagonism. Introducing electron-withdrawing groups (e.g., nitro) enhances binding affinity to hydrophobic enzyme pockets .
- Material science : Aryl ether linkages and nitro moieties improve thermal stability and dielectric properties in polymers . Methodological evaluation includes:
What computational methods are recommended to predict the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
- Key parameters : Reduce rotatable bonds () and polar surface area () to enhance oral bioavailability .
- Software tools : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess membrane permeability .
- Validation : Compare computed results with experimental data (e.g., rat bioavailability studies) .
How can researchers resolve contradictions in crystallographic data for pyrazole-phenol derivatives?
Advanced Research Question
- Software tools : SHELXL refinement (for small molecules) and SHELXPRO (for macromolecular interfaces) help resolve discrepancies in hydrogen bonding and dihedral angles .
- Validation : Cross-check with spectroscopic data (e.g., IR for hydrogen bonds) and computational models (e.g., DFT-optimized geometries) .
- Case study : In 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, van der Waals interactions dominate crystal packing, resolved via SHELX analysis .
What strategies are effective for functionalizing the pyrazole core of this compound?
Basic Research Question
- Mannich reaction : Introduces amine groups via -linkages, as shown in diaza-18-crown-6 derivatives .
- Nucleophilic substitution : Chloro-substituted analogs (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) enable further coupling reactions .
- Aryl ether formation : React with nitrophenols under basic conditions to install electron-deficient substituents .
How do intramolecular hydrogen bonds affect the stability and reactivity of this compound?
Advanced Research Question
- Stabilization : Intramolecular hydrogen bonds enforce coplanarity between pyrazole and phenol rings (dihedral angle ), reducing conformational flexibility .
- Reactivity : Hydrogen bonding lowers the activation energy for electrophilic substitution at the para position of the phenol ring.
- Experimental validation : Free refinement of hydroxyl H atoms in crystallography confirms bond geometry .
What methodological frameworks are recommended for designing derivatives with enhanced material science applications?
Advanced Research Question
- Polymer design : Incorporate pyrazole-phenol units into aromatic polymer backbones to improve thermal stability () and dielectric permittivity () .
- Characterization :
How can researchers validate the biological activity of this compound derivatives against known standards?
Basic Research Question
- Control experiments : Compare IC values with reference compounds (e.g., celecoxib for COX-2 inhibition) .
- Dose-response curves : Use in vitro assays (e.g., fluorescence polarization for receptor binding).
- Statistical analysis : Apply ANOVA to assess significance across triplicate experiments .
What are the ethical and safety considerations when handling this compound derivatives?
Basic Research Question
- Safety protocols : Use fume hoods for reactions involving DMF (hazardous solvent) and nitrophenols (toxic intermediates) .
- Ethical compliance : Follow institutional guidelines for animal testing (e.g., bioavailability studies in rats) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
